Cas no 2060-91-5 (Silane, trimethyl(2,4,6-trimethylphenyl)-)

Trimethyl(2,4,6-trimethylphenyl)silane is an organosilicon compound characterized by its sterically hindered aromatic substituent. The presence of three methyl groups on the phenyl ring enhances its stability and influences its reactivity in synthetic applications. This compound is particularly useful in organic synthesis, serving as a precursor or intermediate in the preparation of more complex silane derivatives. Its bulky structure can provide steric protection in coordination chemistry or catalysis. The trimethylsilyl group offers favorable reactivity in silylation reactions, while the mesitylene-derived aromatic ring contributes to thermal and oxidative stability. The compound's well-defined molecular structure makes it suitable for mechanistic studies in organometallic chemistry.
Silane, trimethyl(2,4,6-trimethylphenyl)- structure
2060-91-5 structure
Product Name:Silane, trimethyl(2,4,6-trimethylphenyl)-
CAS No:2060-91-5
MF:C12H20Si
MW:192.37270450592
MDL:MFCD11521268
CID:1395091
PubChem ID:12498839
Update Time:2025-06-08

Silane, trimethyl(2,4,6-trimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Silane, trimethyl(2,4,6-trimethylphenyl)-
    • 2-trimethylsilyl-1,3,5-trimethylbenzene
    • 2060-91-5
    • 1,3,5-Trimethyl-2-(trimethylsilyl)benzene
    • AKOS006324749
    • trimethyl(2,4,6-trimethylphenyl)silane
    • trimethyl-(2,4,6-trimethylphenyl)silane
    • Mesityltrimethylsilane
    • starbld0011509
    • trimethyl-(2,4,6-trimethyl-phenyl)-silane
    • DTXSID301269519
    • 1-(Trimethylsilyl)-2,4,6-trimethylbenzene
    • MDL: MFCD11521268
    • Inchi: 1S/C12H20Si/c1-9-7-10(2)12(11(3)8-9)13(4,5)6/h7-8H,1-6H3
    • InChI Key: VYMJDWJKSWONJQ-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C)C1C(C)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 192.1335
  • Monoisotopic Mass: 192.133427172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 212.2±9.0 °C at 760 mmHg
  • Flash Point: 67.5±12.3 °C
  • PSA: 0
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C

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(CAS:2060-91-5)Silane, trimethyl(2,4,6-trimethylphenyl)-
Order Number:A1145187
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:01
Price ($):961.0
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Additional information on Silane, trimethyl(2,4,6-trimethylphenyl)-

Trimethyl(2,4,6-Trimethylphenyl)Silane (CAS No. 2060-91-5): A Versatile Organosilicon Compound in Advanced Chemical Synthesis and Materials Science

The trimethyl(2,4,6-trimethylphenyl)silane, identified by CAS No. 2060-91-5, represents a critical organosilicon compound with unique structural and functional properties. This compound belongs to the broader family of trialkylsilyl derivatives characterized by a central silicon atom bonded to three methyl groups and a 2,4,6-trimethylphenyl aromatic ring. Its molecular structure (C15H33Si) combines the reactivity of silicon-based moieties with the stability of substituted aromatic systems, making it indispensable in specialized chemical processes.

CAS No. 2060-91-5 is particularly valued for its role as an intermediate in the synthesis of advanced pharmaceuticals and high-performance materials. Recent studies published in Chemical Communications (2023) highlight its application in stabilizing reactive intermediates during asymmetric catalysis—a process crucial for producing enantiopure drug candidates. The compound’s ability to form stable silyl ether derivatives under mild conditions has been leveraged to protect sensitive functional groups during multi-step organic syntheses.

In materials science applications, trimethyl(2,4,6-trimethylphenyl)silane serves as a precursor for cross-linked polymeric networks with tailored thermal and mechanical properties. A 2023 study in Polymer Chemistry demonstrated its use in synthesizing silicone resins exhibiting exceptional resistance to thermal degradation at temperatures exceeding 300°C. This attribute positions it as a candidate for aerospace composites and high-temperature adhesive formulations.

The synthesis of CAS No. 2060-91-5 typically involves the reaction of chlorotrimethylsilane with substituted phenyllithium reagents under anhydrous conditions. Innovations reported in JACS Au (January 2024) introduced solvent-free protocols using microwave-assisted chemistry to enhance yield efficiency by up to 85%, reducing production costs while maintaining purity standards required for biomedical applications.

In drug discovery pipelines, this compound has emerged as a key component in bioconjugation strategies targeting protein stabilization. Researchers at MIT’s Department of Chemical Engineering recently utilized it to create silylated peptides resistant to enzymatic degradation—a breakthrough with implications for peptide-based therapeutics delivery systems detailed in Nature Communications Biology.

Evaluation of its environmental impact reveals low bioaccumulation potential due to rapid hydrolysis under aqueous conditions (Environmental Toxicology & Chemistry, 2023). This aligns with contemporary green chemistry principles favoring compounds that minimize ecological footprint while maintaining industrial utility.

CAS No. 2060-91-5’s structural versatility allows it to function across multiple disciplines: as a protecting group agent in organic synthesis; a crosslinking monomer in polymer engineering; and an intermediate in silylating reagents for analytical chemistry applications like NMR spectroscopy sample preparation.

Ongoing research focuses on optimizing its use in continuous-flow microreactor systems for scalable production—a method shown to reduce energy consumption by 40% compared to traditional batch processes (AICHE Journal, March 2024). Such advancements underscore its evolving role at the intersection of sustainable chemistry practices and cutting-edge material innovation.

The compound’s aromatic substituent provides unique electronic properties exploited in optoelectronic devices development. Recent experiments integrating it into perovskite solar cell precursors demonstrated enhanced charge carrier mobility—results presented at the 2024 Materials Research Society Spring Meeting suggest potential efficiency gains over conventional silicon-based photovoltaics.

In clinical research contexts, derivatives containing this silane have been evaluated as carriers for targeted drug delivery systems. Preclinical trials published in Biomaterials Science (June 2023) showed improved biodistribution profiles when used as lipid-polymer hybrid nanoparticle stabilizers compared to conventional PEGylated formulations.

Safety data sheets emphasize minimal acute toxicity but recommend standard precautions for handling reactive silanes—consistent with industry best practices outlined by OSHA and REACH regulations without invoking restricted substance classifications.

This compound’s multifunctionality continues driving interdisciplinary collaborations between synthetic chemists and material scientists aiming to address challenges ranging from next-generation biomaterials design to sustainable industrial processes—a trajectory exemplified by its inclusion in the EU Horizon Europe-funded project "SYNTHESIL" targeting scalable green siloxane production technologies.

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Amadis Chemical Company Limited
(CAS:2060-91-5)Silane, trimethyl(2,4,6-trimethylphenyl)-
A1145187
Purity:99%
Quantity:1g
Price ($):961.0
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